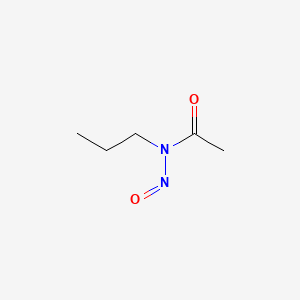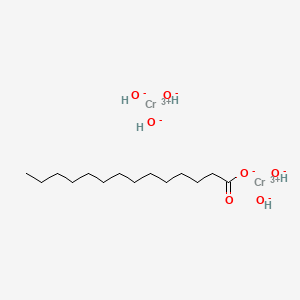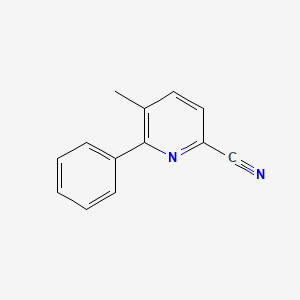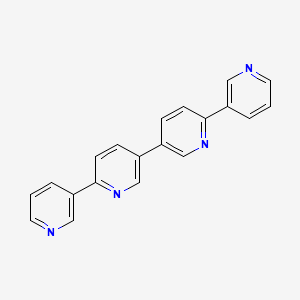![molecular formula C13H23NSi B13785935 2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI): is a chemical compound with the molecular formula C12H21NSi . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is characterized by the presence of a pyridine ring substituted at the 2-position with a 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl group. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI) typically involves the reaction of pyridine with a suitable silylating agent. One common method is the reaction of pyridine with 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the silyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Products may include pyridine derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Pyridine derivatives with substituted functional groups replacing the silyl group.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the introduction of silyl groups.
- Acts as a precursor for the synthesis of other pyridine derivatives.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PYRIDINE,2-[1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]ETHYL]-(9CI) depends on the specific reactions it undergoes. In general, the silyl group can act as a protecting group, preventing unwanted reactions at the pyridine nitrogen. The compound can also participate in various chemical reactions, where the silyl group can be selectively removed or replaced under specific conditions.
Comparison with Similar Compounds
PYRIDINE, 4-(1,1-DIMETHYLETHYL)-: Another pyridine derivative with a tert-butyl group at the 4-position.
PYRIDINE, 2-(TRIMETHYLSILYL)-: A pyridine derivative with a trimethylsilyl group at the 2-position.
Uniqueness:
- The presence of the 1-[(1,1-dimethylethyl)dimethylsilyl]ethyl group at the 2-position of the pyridine ring makes this compound unique. This specific substitution pattern can influence the compound’s reactivity and interactions in chemical reactions.
Properties
Molecular Formula |
C13H23NSi |
|---|---|
Molecular Weight |
221.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NSi/c1-11(12-9-7-8-10-14-12)15(5,6)13(2,3)4/h7-11H,1-6H3 |
InChI Key |
OIDZXNLDQDVFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


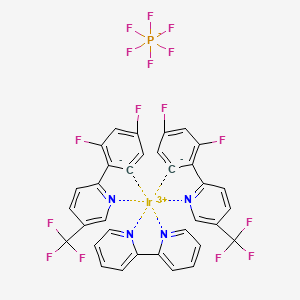
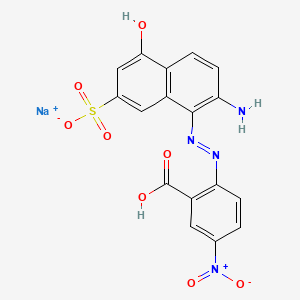
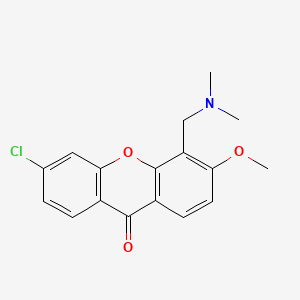
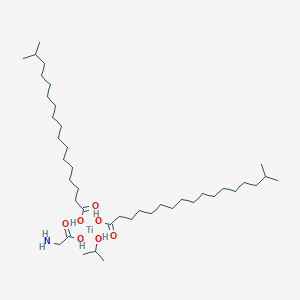
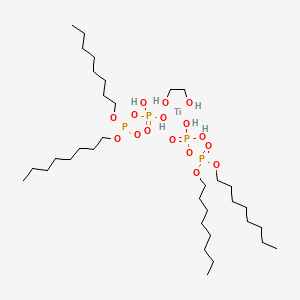
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
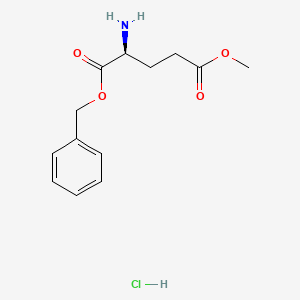
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
